molecular formula C6H9ClF2O3S B2986415 (4,4-Difluorooxan-3-yl)methanesulfonyl chloride CAS No. 2375260-46-9

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride

Cat. No.: B2986415
CAS No.: 2375260-46-9
M. Wt: 234.64
InChI Key: OPVGIWDQQPEHCW-UHFFFAOYSA-N
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Description

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H9ClF2O3S and a molecular weight of 234.64 g/mol. This compound is characterized by the presence of a difluorooxane ring and a methanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride typically involves the reaction of 4,4-difluorooxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding sulfonamide and sulfonate derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and 4,4-difluorooxane.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Solvents: Polar aprotic solvents, such as dichloromethane and acetonitrile, are often used to dissolve the reactants and facilitate the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Methanesulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce sulfonyl functional groups, which can enhance the biological activity of molecules.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog with a similar sulfonyl chloride group but lacking the difluorooxane ring.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of the difluorooxane ring, offering different reactivity and applications.

Uniqueness

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride is unique due to the presence of the difluorooxane ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This uniqueness makes it valuable for specific applications where the difluorooxane moiety is required.

Properties

IUPAC Name

(4,4-difluorooxan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O3S/c7-13(10,11)4-5-3-12-2-1-6(5,8)9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGIWDQQPEHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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